molecular formula C20H21N3O2S2 B2816466 N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 503432-68-6

N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No. B2816466
CAS RN: 503432-68-6
M. Wt: 399.53
InChI Key: SKALFHOPAOTFAZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

  • A study demonstrated that derivatives of thieno[2,3-d]pyrimidine, including compounds similar to the one , act as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making the compound a promising candidate for cancer therapy (Gangjee et al., 2008).

Antitumor Activity

  • Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown significant antitumor activity against various cancer cell lines. This suggests that modifications of the chemical structure can enhance the compound's efficacy against cancer (Hafez & El-Gazzar, 2017).

Antibacterial and Antitubercular Activities

  • Synthesized pyrimidine-azitidinone analogues, structurally related to the compound , showed potent antimicrobial and antitubercular activities, highlighting its potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).

Antimicrobial Activity

  • Some synthesized pyrimidine-triazole derivatives exhibited antimicrobial activity against selected bacterial and fungal strains. This underlines the compound's versatility and potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Inhibitory Activity Against HIV and Tuberculosis

  • Analogues of the compound showed promising results against HIV and tuberculosis, indicating its potential application in treating these diseases. The study found that specific derivatives exhibited potent activity, suggesting further optimization could lead to effective drugs (Narendhar et al., 2019).

Antifolate Inhibitors

  • Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, including compounds structurally related to the chemical , as antifolate inhibitors of thymidylate synthase (TS), revealed their potential as antitumor and antibacterial agents. This supports the versatility of thieno[2,3-d]pyrimidine derivatives in medical research (Gangjee et al., 1996).

properties

IUPAC Name

N,N-dimethyl-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-5-10-23-19(25)17-15(14-8-6-13(2)7-9-14)11-26-18(17)21-20(23)27-12-16(24)22(3)4/h5-9,11H,1,10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALFHOPAOTFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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